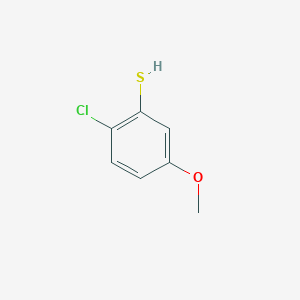

2-Chloro-5-methoxybenzenethiol

Vue d'ensemble

Description

2-Chloro-5-methoxybenzenethiol is a chemical compound with the molecular formula C7H7ClOS . It is used in various chemical synthesis studies .

Molecular Structure Analysis

The molecular structure of 2-Chloro-5-methoxybenzenethiol consists of a benzene ring substituted with a chlorine atom, a methoxy group, and a thiol group . The average mass of the molecule is 174.648 Da .Applications De Recherche Scientifique

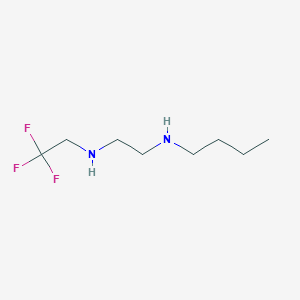

Antimicrobial Evaluation

2-Chloro-5-methoxybenzenethiol derivatives have been studied for their potential as antimicrobial agents. Jampílek et al. (2007) researched arylsulfanylpyrazinecarboxylic acid derivatives, derived from chloropyrazine-2-carboxylic acid and methoxybenzenethiols, for antifungal and antitubercular properties. Their study revealed compounds with significant growth inhibition of Mycobacterium tuberculosis at specific concentrations, indicating potential use as new antituberculotics (Jampílek, Doležal, & Buchta, 2007).

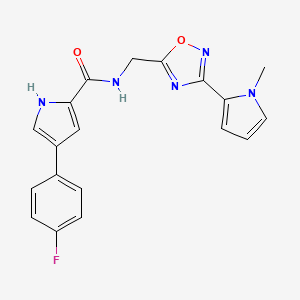

Synthesis of Pharmaceuticals

Methoxybenzenethiols, including 2-chloro-5-methoxybenzenethiol, play a role in synthesizing pharmaceutical compounds. Gupta et al. (2002) synthesized chloro-methoxyphenothiazines, which are known for their diverse medicinal applications such as antihistamines, anti-inflammatory drugs, and antipsychotics, through Smiles rearrangement involving 2-chloro-5-methoxybenzenethiol (Gupta, Gupta, Gupta, & Senthil Kumar, 2002).

Solid Phase Synthesis

2-Chloro-5-methoxybenzenethiol is used in solid-phase synthesis of complex organic compounds. Mourtas et al. (2001) demonstrated the synthesis of benzothiazolyl compounds using 2-aminobenzenethiol, which is structurally related to 2-chloro-5-methoxybenzenethiol, highlighting the role of these compounds in advanced organic synthesis techniques (Mourtas, Gatos, & Barlos, 2001).

Reactivity in Water Treatment

The reactivity of chlorine constituents with methoxybenzenes, including derivatives of 2-chloro-5-methoxybenzenethiol, has implications in water treatment. Sivey and Roberts (2012) researched the reactivity of free chlorine with aromatic ethers, providing insights into disinfection byproduct formation in water treatment processes (Sivey & Roberts, 2012).

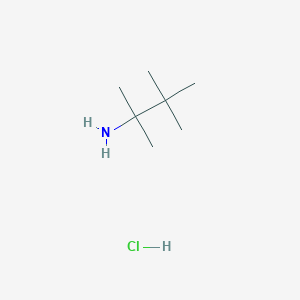

Synthesis of Anticonvulsant Agents

2-Chloro-5-methoxybenzenethiol derivatives have been studied for their potential in creating anticonvulsant drugs. Faizi et al. (2017) synthesized benzodiazepine receptor agonists with 4-methoxybenzenethiol derivatives, showing significant anticonvulsant and sedative-hypnotic activities (Faizi et al., 2017).

Propriétés

IUPAC Name |

2-chloro-5-methoxybenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClOS/c1-9-5-2-3-6(8)7(10)4-5/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTMQMZONISRXFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Cl)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-methoxybenzenethiol | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(4-ethylsulfonylphenyl)acetamide](/img/structure/B2383816.png)

![methyl 3-(2-chloro-6-fluorophenyl)-5-[(Z)-1-(dimethylamino)-4,4,4-trifluoro-3-oxobut-1-en-2-yl]-1,2-oxazole-4-carboxylate](/img/structure/B2383818.png)

![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-methylphenyl)acetamide](/img/structure/B2383821.png)

![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2383822.png)

![N-allyl-1-(4-chlorophenyl)-4-(phenoxymethyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B2383832.png)

![methyl 4-{[(5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzenecarboxylate](/img/structure/B2383833.png)

![3-[2-(3,4-dichloroanilino)-1,3-thiazol-5-yl]-3-oxo-N-phenylpropanamide](/img/structure/B2383834.png)

![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(1-methoxypropan-2-yl)propanamide](/img/structure/B2383837.png)